molecular formula C24H34N6O6 B589962 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid CAS No. 1187176-56-2

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid

Cat. No.: B589962
CAS No.: 1187176-56-2
M. Wt: 502.572
InChI Key: RXPIRPIYDSVSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid is a complex organic compound known for its role as a precursor to chelating agents . This compound is characterized by its unique structure, which includes multiple nitrogen and oxygen atoms, making it highly effective in binding metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid typically involves multiple steps. . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Scientific Research Applications

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid exerts its effects involves the coordination of metal ions through its nitrogen and oxygen atoms. This coordination forms stable complexes that can be used in various applications, from catalysis to drug delivery .

Properties

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[(1-oxidopyridin-1-ium-2-yl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O6/c31-23(32)19-27-13-9-25(17-21-5-1-3-7-29(21)35)10-14-28(20-24(33)34)16-12-26(11-15-27)18-22-6-2-4-8-30(22)36/h1-8H,9-20H2,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPIRPIYDSVSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=[N+]2[O-])CC(=O)O)CC3=CC=CC=[N+]3[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747184
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187176-56-2
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.